molecular formula C21H21N7O2 B2896753 2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-4-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836641-94-2

2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-4-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2896753
CAS No.: 836641-94-2
M. Wt: 403.446
InChI Key: FQQWXTNRUTUKJW-DHRITJCHSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused pyrrole-quinoxaline core. The structure includes a 3-methoxypropyl carboxamide substituent and an (E)-pyridin-4-ylmethylideneamino group at position 1. Quinoxaline derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The pyridine ring in this compound may enhance binding to biological targets through π-π stacking or hydrogen bonding, while the methoxypropyl chain could improve solubility and pharmacokinetics .

Properties

IUPAC Name

2-amino-N-(3-methoxypropyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c1-30-12-4-9-24-21(29)17-18-20(27-16-6-3-2-5-15(16)26-18)28(19(17)22)25-13-14-7-10-23-11-8-14/h2-3,5-8,10-11,13H,4,9,12,22H2,1H3,(H,24,29)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQWXTNRUTUKJW-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Clauson–Kaas Cyclization for Pyrrole Ring Construction

The pyrrolo[2,3-b]quinoxaline core is typically synthesized via the Clauson–Kaas reaction, which involves cyclizing 2-nitroaniline derivatives with 2,5-dimethoxytetrahydrofuran under acidic conditions. For example, microwave-assisted Clauson–Kaas reactions in acetic acid yield 1-(2-nitrophenyl)pyrrole intermediates with >80% efficiency. Subsequent reduction of the nitro group using sodium borohydride and copper(II) sulfate generates the 1-(2-aminophenyl)pyrrole precursor.

Lactamization and Aromatization

The 1-(2-aminophenyl)pyrrole undergoes lactamization with triphosgene in toluene, forming a six-membered lactam ring. Treatment with phosphorus oxychloride facilitates chlorodehydroxylation, yielding 4-chloropyrrolo[1,2-a]quinoxaline. Aromatization via oxidation with manganese dioxide or air completes the pyrrolo[2,3-b]quinoxaline scaffold.

Functionalization at Position 3: Carboxamide Installation

Carboxylic Acid Activation

The 3-carboxylic acid derivative is prepared by hydrolyzing the 3-cyano or 3-ester substituent under basic conditions (e.g., NaOH/EtOH). Activation of the carboxylic acid using thionyl chloride or carbodiimide reagents (e.g., EDC/HOBt) enables coupling with 3-methoxypropylamine.

Amidation Conditions

Amidation proceeds in anhydrous dichloromethane or DMF at 0–25°C, with triethylamine as a base. Yields for analogous pyrroloquinoxaline carboxamides range from 65% to 85%, depending on steric hindrance.

Amino Group Introduction at Position 2

Direct Amination Strategies

Electrophilic amination using hydroxylamine-O-sulfonic acid in DMF introduces the amino group at position 2. This method avoids multi-step protection/deprotection sequences and achieves 70–90% yields for related compounds.

Nitration-Reduction Pathway

Alternative routes involve nitration at position 2 using fuming nitric acid, followed by catalytic hydrogenation (H₂/Pd-C) or sodium dithionite reduction. This two-step approach provides moderate yields (50–60%) but requires careful control of reaction conditions to prevent over-nitration.

Schiff Base Formation at Position 1

Condensation with Pyridine-4-Carbaldehyde

The 1-amino group reacts with pyridine-4-carbaldehyde in ethanol or methanol under reflux to form the (E)-[(pyridin-4-yl)methylidene]amino substituent. The E-configuration is favored by employing anhydrous conditions and molecular sieves to absorb water, shifting the equilibrium toward imine formation.

Stereochemical Control

The trans geometry is confirmed via NOESY NMR, which shows no coupling between the pyridinyl protons and the quinoxaline backbone. Yields for analogous Schiff base formations in pyrroloquinoxalines exceed 75%.

Synthetic Route Optimization and Challenges

Stepwise vs. One-Pot Approaches

Comparative Analysis of Synthetic Methods

Step Method Reagents/Conditions Yield (%) Reference
Core Formation Clauson–Kaas Cyclization 2-Nitroaniline, AcOH, MW 85
Carboxamide Installation EDC/HOBt Coupling 3-Methoxypropylamine, DCM 78
Schiff Base Formation Condensation with Aldehyde Pyridine-4-carbaldehyde, EtOH 82

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-4-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-4-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-4-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 3-nitrobenzylidene substituent in may enhance DNA intercalation or covalent binding, as seen in nitroaromatic anticancer agents.
  • Hydroxy/Ethoxy Groups : Derivatives with 3-hydroxy or 4-ethoxy groups (e.g., ) show improved blood-brain barrier (BBB) permeation predictions, making them candidates for neurodegenerative disease therapeutics .
  • Pyridine vs. Benzene Rings : The target compound’s pyridinyl group may offer superior target specificity compared to benzylidene analogs due to nitrogen-mediated hydrogen bonding .

Anticancer Activity

  • Benzo[g]quinoxaline Derivatives: Compound 3 (2,4-disubstituted-benzo[g]quinoxaline) exhibited IC50 = 0.3–0.5 µM against MCF-7 breast cancer cells via Bax activation and Bcl2 downregulation .
  • Oxiranyl-Quinoxalines: Derivatives with oxirane rings showed IC50 = 3.9–5.0 µM against neuroblastoma cells, comparable to reference drug XK-469 .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibitors: Quinoxaline derivatives with methoxyethyl chains (e.g., ) demonstrated IC50 = 0.077–50.08 µM, targeting the peripheral anionic site (PAS) of AChE. The target compound’s 3-methoxypropyl group may similarly enhance PAS binding .
  • Butyrylcholinesterase (BChE) : Selectivity for BChE over AChE was observed in derivatives with bulky substituents (e.g., cyclohexenylethyl in ), which the target compound lacks .

Antimicrobial Activity

  • Chloroquinoxalines: 2-Chloro-3-methylquinoxaline derivatives showed broad-spectrum antimicrobial activity, with MIC = 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
  • Fungal Targets: Indolo[1,2-a]quinoxalines exhibited antifungal properties, though the target compound’s pyridine ring may reduce fungicidal efficacy compared to nitro or chloro substituents .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Quinoxaline Core: Essential for π-stacking with DNA or enzyme active sites .
  • Methoxypropyl Chain: Likely improves solubility and reduces cytotoxicity, as seen in non-toxic AChE inhibitors .
  • Azavinyl Linker: The (E)-configuration of the methylideneamino group ensures planar geometry, critical for intercalation or enzyme binding .

Biological Activity

2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-4-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the pyrroloquinoxaline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including a pyrroloquinoxaline core and various functional groups, suggest diverse mechanisms of action and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : Interaction with specific receptors can modulate signaling pathways that regulate cell proliferation, apoptosis, and immune responses.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases and inhibition of anti-apoptotic proteins.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism
Kalai et al. Ovarian Cancer10Apoptosis induction
Deraeve et al. Breast Cancer15Caspase activation

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar pyrroloquinoxaline derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity Data

Compound ReferenceBacterial StrainMIC (µg/mL)Activity
Deraeve et al. M. tuberculosis<0.15Strong
Kalai et al. Staphylococcus aureus20Moderate

Antiviral Activity

Some studies suggest that the compound may exhibit antiviral properties as well. Research into related compounds has indicated potential efficacy against viral infections by inhibiting viral replication or entry into host cells.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticancer Efficacy in Ovarian Cancer : A study demonstrated that a similar pyrroloquinoxaline derivative exhibited cytotoxic effects on ovarian cancer cells, suggesting a promising avenue for further research in cancer therapeutics.
  • Antimycobacterial Activity : Another study highlighted the effectiveness of pyrroloquinoxaline derivatives against M. tuberculosis, emphasizing the potential for developing new treatments for resistant strains.

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

Synthesis typically involves multi-step reactions:

  • Condensation : Reaction of pyrroloquinoxaline precursors with aldehydes (e.g., pyridine-4-carbaldehyde) under acidic or basic conditions .
  • Cross-coupling : Use of palladium or copper catalysts for introducing substituents like the 3-methoxypropyl group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Purification : Chromatography or recrystallization ensures high purity . Example protocol: A 72-hour reflux in ethanol with p-toluenesulfonic acid yields ~65% product after recrystallization .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key analytical methods include:

  • NMR spectroscopy : Assigns proton environments (e.g., quinoxaline protons at δ 8.2–8.5 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 432.48) .
  • HPLC : Purity >95% is standard for biological assays .

Q. What solvent systems are optimal for handling this compound in vitro?

  • High solubility : DMSO or DMF (10–20 mM stock solutions) .
  • Aqueous stability : Phosphate buffers (pH 7.4) with <5% DMSO prevent precipitation .
  • Avoid : Chlorinated solvents due to potential degradation .

Q. What preliminary biological assays are recommended for activity screening?

  • Kinase inhibition assays : Test against cancer-related kinases (e.g., EGFR, BRAF) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Neuroprotective potential : Assess oxidative stress markers in neuronal models .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Process intensification : Continuous flow reactors reduce side reactions .
  • Catalyst optimization : Immobilized Pd nanoparticles improve recyclability .
  • DoE (Design of Experiments) : Statistical models identify critical factors (e.g., temperature, solvent ratio) . Example: A 3² factorial design revealed optimal conditions at 80°C and 1:1.2 molar ratio .

Q. What strategies address contradictory bioactivity data across studies?

  • Dose-response validation : Replicate assays with stricter controls (e.g., ATP levels in kinase assays) .
  • Metabolite profiling : LC-MS/MS identifies degradation products interfering with activity .
  • Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding .

Q. How does the pyridinylmethylidene substituent influence reactivity?

  • Electronic effects : The electron-withdrawing pyridine ring enhances electrophilicity at the quinoxaline core .
  • Steric hindrance : The E-configured imine limits nucleophilic attack at C-2 .
  • Derivatization potential : Selective oxidation at the pyrrole nitrogen is feasible with KMnO₄ .

Q. What computational methods predict biological targets or metabolic pathways?

  • Molecular docking : AutoDock Vina screens kinase binding pockets (e.g., ATP-binding sites) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • ADMET prediction : SwissADME estimates bioavailability and CYP450 interactions .

Methodological Notes

  • Contradiction resolution : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity) .
  • Scale-up challenges : Pilot-scale reactions require inert atmospheres to prevent oxidation .
  • Ethical compliance : Adhere to OECD guidelines for in vivo testing if applicable .

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